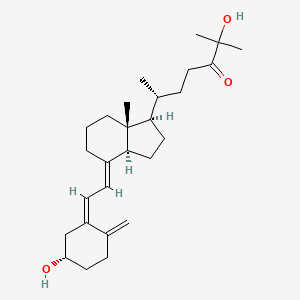

25-Hydroxy-24-oxocalciol

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H42O3 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C27H42O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-24,28,30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,27-/m1/s1 |

InChI Key |

DDZHNKIBJQESJA-AHMPPUFCSA-N |

SMILES |

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Synonyms |

24-keto-25-hydroxyvitamin D3 25-hydroxy-24-oxocholecalciferol 25-hydroxy-24-oxovitamin D3 |

Origin of Product |

United States |

Nomenclature and Biochemical Classification of 25 Hydroxy 24 Oxocalciol

Systematic Naming Conventions

The compound 25-Hydroxy-24-oxocalciol is a derivative of vitamin D3. Its nomenclature reflects the chemical modifications to the parent vitamin structure. The name "calciol" is the trivial name for cholecalciferol (vitamin D3), with the prefix "oxo" indicating a ketone group at the 24th carbon position and "hydroxy" indicating a hydroxyl group at the 25th position.

This compound is known by several synonyms, which are often used interchangeably in scientific literature. These include 25-Hydroxy-24-oxovitamin D3 , 24-Oxo-25-hydroxyvitamin D3 , and 25-hydroxy-24-oxocholecalciferol . echemi.comnih.gov A more systematic name based on the parent steroid structure is 9,10-Secocholesta-5,7,10(19)-trien-24-one,3,25-dihydroxy-,(3β,5Z,7E)- . echemi.com

| Identifier Type | Identifier |

|---|---|

| Common Name | This compound |

| Synonyms | 25-Hydroxy-24-oxovitamin D3, 24-Oxo-25-hydroxyvitamin D3 echemi.comnih.gov |

| Systematic Name | 9,10-Secocholesta-5,7,10(19)-trien-24-one,3,25-dihydroxy-,(3β,5Z,7E)- echemi.com |

| CAS Number | 74886-61-6 echemi.com |

| Molecular Formula | C27H42O3 echemi.com |

Classification as a Secosteroid and Vitamin D Metabolite

This compound is classified biochemically as both a secosteroid and a vitamin D metabolite.

Secosteroid Classification: Vitamin D and its derivatives are classified as secosteroids. mdpi.com Secosteroids are a subclass of steroids characterized by a "broken" or cleaved ring in their core steroid structure. In the case of vitamin D compounds, this cleavage occurs in the B-ring of the cholesterol precursor molecule.

Vitamin D Metabolite Classification: this compound is a key intermediate in the catabolism (metabolic breakdown) of vitamin D. nih.gov It is specifically part of the C-24 oxidation pathway, which is the primary route for the degradation and inactivation of vitamin D metabolites. nih.govoup.com This pathway is catalyzed by the mitochondrial enzyme CYP24A1 , also known as 25-hydroxyvitamin D3-24-hydroxylase. wikipedia.orgnih.gov

The formation of this compound occurs in a sequential process:

The major circulating form of vitamin D, 25-hydroxyvitamin D3 (calcifediol), is first hydroxylated at the C-24 position by CYP24A1 to form 24,25-dihydroxyvitamin D3. wikipedia.orgnih.gov

The C-24 oxidation pathway continues with the subsequent oxidation of the 24-hydroxyl group of 24,25-dihydroxyvitamin D3. nih.govoup.com This step, also catalyzed by CYP24A1, converts the hydroxyl group into a ketone, a process known as ketonization, yielding 25-hydroxy-24-oxovitamin D3. oup.com

This compound is an intermediate in a multi-step enzymatic cascade that ultimately leads to the formation of water-soluble, inactive products, such as calcioic acid, which are then excreted from the body. oup.comresearchgate.net The C-24 oxidation pathway is a crucial feedback mechanism that prevents the excessive accumulation of active vitamin D hormones. nih.govnih.gov

| Precursor | Enzyme | Intermediate | Enzyme | Product |

|---|---|---|---|---|

| 25-hydroxyvitamin D3 | CYP24A1 (Hydroxylation) | 24,25-dihydroxyvitamin D3 | CYP24A1 (Oxidation/Ketonization) | This compound |

Biosynthesis and Formation of 25 Hydroxy 24 Oxocalciol

Cellular and Tissue Sites of Biosynthesis

The biosynthesis of 25-Hydroxy-24-oxocalciol is a critical step in the catabolism of vitamin D metabolites, primarily mediated by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. oup.comwikipedia.orguniprot.org This enzyme is responsible for the C-24 oxidation pathway, which inactivates both 25-hydroxyvitamin D3 (calcidiol) and the hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol). oup.comuniprot.org The expression of CYP24A1, and consequently the synthesis of this compound, occurs in various tissues and specific cellular locations, with the highest concentrations found in the primary organs of vitamin D metabolism.

The distribution of 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) is predominantly in classic vitamin D target tissues. oup.com The primary sites of its expression are the kidney and intestine. oup.comwikipedia.orgcapes.gov.br However, research has revealed its presence in a broader range of tissues, indicating a more widespread capability for vitamin D catabolism.

Kidney: The kidney is a principal site for the synthesis of this compound. oup.com Within the nephron, the enzyme activity is localized to specific segments. Studies in rats have shown that the proximal convoluted tubules (PCT) are capable of producing 24,25-dihydroxyvitamin D3, a precursor in the pathway. pnas.org Following the administration of 1α,25-dihydroxyvitamin D3, the production of this metabolite significantly increases in the PCT and also becomes apparent in the proximal straight tubules (PST). pnas.org The enzyme is located in the mitochondria of these renal cells. wikipedia.orgwikipedia.org The basal expression of Cyp24a1 is highest in the kidney compared to other tissues. biorxiv.org

Intestine: The intestine is another major site of CYP24A1 expression and activity. capes.gov.br The enzyme's presence in intestinal cells allows for local regulation of vitamin D metabolites. The human colon adenocarcinoma cell line, Caco-2, which differentiates to resemble absorbing intestinal epithelial cells, has been used as an in vitro model to study this process. nih.gov In these cells, 25-hydroxyvitamin D3-24-hydroxylase activity is induced by 1,25-(OH)2D3, demonstrating that the intestine actively participates in the vitamin D catabolic pathway. nih.gov

Other Tissues: Beyond the kidney and intestine, CYP24A1 mRNA and/or activity has been detected in several other tissues, although generally at lower levels. capes.gov.br These include:

Bone: As a key target tissue for vitamin D, bone cells express CYP24A1 to regulate local concentrations of active vitamin D. oup.comwikipedia.org

Skin: The skin also shows the presence of 24-hydroxylase mRNA. oup.comcapes.gov.br

Immune Cells: Certain immune cells, such as macrophages, can express CYP27B1, the enzyme for vitamin D activation, and are also sites of vitamin D metabolism. nih.gov

Other Organs: Northern blot and RT-PCR analyses have detected CYP24A1 mRNA in the thymus, lung, testis, spleen, pancreas, and heart, indicating a widespread, albeit lower, capacity for this compound synthesis in these tissues. capes.gov.br

The synthesis of this compound is tightly regulated. The transcription of the CYP24A1 gene is markedly induced by its own substrate, 1,25-(OH)2D3, creating a negative feedback loop to control the levels of the active vitamin D hormone. wikipedia.orgbiorxiv.org Hormones such as Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23) also play a crucial role in regulating its expression, particularly in the kidney. wikipedia.orgbiorxiv.org

Interactive Data Table: Tissues with 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) Expression

| Tissue/Cell Type | Level of Expression/Activity | Research Finding | Citation(s) |

| Kidney | High | Primary site of CYP24A1 activity, crucial for regulating circulating vitamin D levels. | oup.comcapes.gov.brnih.gov |

| - Proximal Convoluted Tubule (PCT) | High | Significant production of 24,25-(OH)2D3, a precursor. | pnas.org |

| - Proximal Straight Tubule (PST) | Moderate | Production of 24,25-(OH)2D3 becomes apparent after 1,25-(OH)2D3 administration. | pnas.org |

| Intestine | High | Major site for local vitamin D catabolism. | oup.comcapes.gov.brnih.gov |

| - Caco-2 Cells | Model System | Used as an in vitro model demonstrating inducible CYP24A1 activity. | nih.gov |

| Bone | Present | Expressed in vitamin D target cells to regulate local hormone action. | oup.comwikipedia.org |

| Skin | Present | 24-OHase mRNA has been detected. | oup.comcapes.gov.br |

| Thymus | Present | Lower amounts of 24-OHase mRNA detected. | capes.gov.br |

| Lung | Present | Lower amounts of 24-OHase mRNA detected via RT-PCR. | capes.gov.br |

| Testis | Present | Lower amounts of 24-OHase mRNA detected via RT-PCR. | capes.gov.br |

| Spleen | Present | Lower amounts of 24-OHase mRNA detected via RT-PCR. | capes.gov.br |

| Pancreas | Present | Lower amounts of 24-OHase mRNA detected via RT-PCR. | capes.gov.br |

| Heart | Present | Lower amounts of 24-OHase mRNA detected via RT-PCR. | capes.gov.br |

Metabolic Pathways and Interconversions of 25 Hydroxy 24 Oxocalciol

Catabolism and Inactivation Pathways of 25-Hydroxy-24-oxocalciol

The catabolism of this compound is a crucial step in preventing the accumulation of active vitamin D metabolites and ensuring a regulated physiological response. This process involves further enzymatic modifications that ultimately lead to water-soluble compounds that can be easily excreted.

Further Hydroxylation by CYP24A1

The primary enzyme responsible for the catabolism of this compound is the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. nih.govresearchgate.net This versatile enzyme is a key player in vitamin D degradation, catalyzing the hydroxylation of both the vitamin D precursor, calcidiol (25-hydroxyvitamin D3), and the active hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3). uniprot.orguniprot.org

CYP24A1 continues to modify vitamin D metabolites at both the carbon 24 and 23 positions, furthering the degradation pathway. oup.combiorxiv.org Specifically for this compound, CYP24A1 can catalyze a further hydroxylation step, leading to the formation of (1S)-1,25-dihydroxy-24-oxocalciol. uniprot.orguniprot.org This action is part of a multi-step oxidation process that ultimately leads to the formation of calcitroic acid, a biliary metabolite. uniprot.org

The expression of CYP24A1 is tightly regulated. It is induced by the active form of vitamin D, 1,25(OH)2D3, and fibroblast growth factor 23 (FGF23), creating a negative feedback loop to control vitamin D levels. oup.combiorxiv.org Conversely, parathyroid hormone (PTH) potently suppresses the expression of the CYP24A1 gene. oup.combiorxiv.org

Formation of Polar Metabolites for Excretion

The series of hydroxylation and oxidation reactions catalyzed by CYP24A1 serves to increase the polarity of vitamin D metabolites, including the derivatives of this compound. This increased water solubility is a critical prerequisite for their elimination from the body. nih.gov The C-24 oxidation pathway, initiated by CYP24A1, ultimately converts vitamin D metabolites into water-soluble compounds like calcitroic acid, which are then excreted, primarily through the kidneys. nih.gov This process of forming polar metabolites is essential for preventing the toxic accumulation of vitamin D and maintaining mineral homeostasis. nih.gov

Conversion to Biologically Active Metabolites

While primarily a catabolic intermediate, this compound can also serve as a substrate for the synthesis of a biologically active metabolite, highlighting the complexity of the vitamin D metabolic pathway.

Hydroxylation to (1S)-1,25-Dihydroxy-24-oxocalciol by CYP27B1 (1-alpha-Hydroxylase)

The enzyme 25-hydroxyvitamin D 1-alpha-hydroxylase, encoded by the CYP27B1 gene, is responsible for the critical activation step in the vitamin D pathway. wikipedia.orgwikipedia.orguniprot.org This mitochondrial enzyme catalyzes the hydroxylation of calcifediol (B1668214) at the 1-alpha position to produce the biologically active hormone calcitriol. wikipedia.orgwikipedia.orguniprot.org

Significantly, CYP27B1 can also act on this compound. wikipedia.orgwikipedia.orguniprot.orguniprot.org Through its 1-alpha-hydroxylase activity, CYP27B1 converts this compound into (1S)-1,25-dihydroxy-24-oxocalciol. wikipedia.orgwikipedia.orguniprot.orguniprot.org This conversion represents a point of intersection between the catabolic and activation pathways of vitamin D metabolism.

Intermediates and Sequential Modifications

The metabolism of vitamin D involves a series of sequential modifications that produce a variety of intermediates. The formation of this compound itself is a result of the oxidation of 24,25-dihydroxyvitamin D3. The subsequent hydroxylation by either CYP24A1 or CYP27B1 adds another layer of complexity to the metabolic cascade. Research has identified various metabolites, including C-3 epimerized forms, indicating that the metabolic pathway is not strictly linear. researchgate.net The specific intermediates formed can depend on the cellular context and the relative activities of the different cytochrome P450 enzymes.

Regulation of Metabolic Flux and Enzyme Activity

The flow of molecules through the vitamin D metabolic pathway, known as metabolic flux, is tightly regulated to maintain calcium and phosphate (B84403) homeostasis. wikipedia.org This regulation is achieved by controlling the activity and expression of the key enzymes, CYP24A1 and CYP27B1. nih.gov

| Enzyme | Gene | Action on this compound | Primary Function in Vitamin D Metabolism | Regulation |

| 25-hydroxyvitamin D-24-hydroxylase | CYP24A1 | Further hydroxylation | Catabolism/Inactivation | Induced by Calcitriol and FGF23; Suppressed by PTH |

| 25-hydroxyvitamin D 1-alpha-hydroxylase | CYP27B1 | Hydroxylation to (1S)-1,25-dihydroxy-24-oxocalciol | Activation | Induced by PTH; Suppressed by Calcitriol and FGF23 |

Transcriptional and Post-Translational Regulation of CYP27B1 and CYP24A1

The synthesis and degradation of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), are meticulously controlled through the regulation of two key enzymes: CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase). nih.govbiorxiv.org The expression of these enzymes is reciprocally regulated at the transcriptional level, ensuring a fine-tuned balance of active vitamin D levels. biorxiv.org

Transcriptional Regulation:

The transcription of the CYP27B1 gene, which is responsible for the synthesis of calcitriol, is primarily stimulated by parathyroid hormone (PTH) and suppressed by calcitriol itself and fibroblast growth factor 23 (FGF23). biorxiv.orgfrontiersin.org Low levels of calcium in the blood trigger the secretion of PTH, which in turn enhances the transcription of CYP27B1 in the kidneys. physiology.orgyourhormones.info Conversely, high levels of calcitriol and FGF23 act as a negative feedback loop, inhibiting CYP27B1 transcription. biorxiv.orgmdpi.com

The regulation of the CYP24A1 gene, which initiates the catabolism of both calcifediol and calcitriol, is inversely controlled. biorxiv.org Calcitriol potently induces the transcription of CYP24A1 by binding to the vitamin D receptor (VDR). nih.govoup.com This VDR-ligand complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter region of the CYP24A1 gene, thereby increasing its expression. nih.govbiorxiv.org FGF23 also stimulates CYP24A1 transcription. biorxiv.org In contrast, PTH suppresses the expression of CYP24A1. biorxiv.orgfrontiersin.org This reciprocal regulation ensures that when levels of active vitamin D are high, its degradation is promoted, and when levels are low, its synthesis is favored. biorxiv.org

In non-renal tissues, the regulation of these enzymes can differ. For instance, in macrophages, cytokines like interferon-gamma can induce CYP27B1 expression. oup.com

Post-Translational Regulation:

While transcriptional control is a major regulatory mechanism, post-translational modifications and other post-transcriptional events also play a role in modulating the activity of CYP27B1 and CYP24A1. metu.edu.tr Alternative splicing of CYP27B1 mRNA can generate non-coding splice variants that appear to act as translational competitors, limiting the amount of functional 1α-hydroxylase protein produced. oup.com This provides an additional layer of regulation that is not dependent on the synthesis of calcitriol itself. oup.com

For CYP24A1, its activity is also subject to regulation. The enzyme itself is a multi-catalytic protein capable of several sequential hydroxylation steps in the degradation of vitamin D metabolites. uniprot.org The presence of single nucleotide polymorphisms (SNPs) in the CYP24A1 gene can lead to amino acid changes that alter its enzymatic activity, thereby affecting the rate of calcitriol inactivation. aacrjournals.org

| Factor | Effect on CYP27B1 Transcription | Effect on CYP24A1 Transcription | Primary Mediator/Mechanism |

| Parathyroid Hormone (PTH) | Stimulates biorxiv.orgfrontiersin.org | Suppresses biorxiv.orgfrontiersin.org | Primarily via PKA-mediated pathway in the kidney. nih.gov |

| Calcitriol (1,25(OH)₂D₃) | Inhibits biorxiv.orgmdpi.com | Induces biorxiv.orgoup.com | Negative feedback via VDR binding to VDREs. nih.govbiorxiv.org |

| Fibroblast Growth Factor 23 (FGF23) | Inhibits biorxiv.orgfrontiersin.org | Induces biorxiv.org | Suppresses CYP27B1 and enhances CYP24A1 production. nih.gov |

| Calcium | Low levels stimulate (indirectly via PTH), High levels inhibit physiology.orgyourhormones.infonih.gov | - | Modulates PTH secretion. physiology.orgyourhormones.info |

| Phosphate | Low levels stimulate physiology.orgnih.gov | - | Mechanism not fully elucidated. nih.gov |

| Cytokines (e.g., IFN-γ, TNF-α) | Can induce in non-renal tissues (e.g., macrophages, placenta) oup.comnih.gov | TNF-α can increase expression in placenta. nih.gov | Tissue-specific immune regulation. oup.comnih.gov |

Influence of Other Hormonal and Nutritional Factors on this compound Metabolism

The metabolic pathways leading to and from this compound are influenced by a variety of other hormonal and nutritional factors beyond the primary regulators of PTH, calcitriol, and FGF23. These factors can affect the expression and activity of the key metabolizing enzymes, thereby altering the levels of vitamin D metabolites.

Hormonal Influences:

Insulin (B600854) and Growth Factors: Insulin, as well as growth factors like Insulin-like Growth Factor (IGF), Epidermal Growth Factor (EGF), and Fibroblast Growth Factor (FGF), can regulate the expression of the Vitamin D Receptor (VDR). oup.com Since VDR is crucial for the calcitriol-mediated induction of CYP24A1, these hormones can indirectly influence the catabolic pathway.

Glucocorticoids and Estrogen: These steroid hormones can also modulate VDR expression in a cell-specific manner, potentially impacting the metabolism of vitamin D. oup.com For instance, dexamethasone (B1670325) has been shown to be suppressive to CYP27B1 in macrophages. oup.com

Calcitonin: Secreted from the thyroid gland, calcitonin can upregulate the transcription of CYP27B1 and may either increase or decrease CYP24A1 transcription depending on the context. nih.gov

Nutritional Factors:

Calcium and Phosphate: As previously mentioned, serum levels of calcium and phosphate are critical regulators. Low calcium stimulates PTH, which in turn affects the expression of both CYP27B1 and CYP24A1. physiology.orgyourhormones.info Low phosphate levels (hypophosphatemia) can directly stimulate CYP27B1 expression. physiology.orgnih.gov

Magnesium: Magnesium is a cofactor for enzymes involved in vitamin D metabolism. Magnesium deficiency can impair the function of these enzymes, potentially affecting the levels of vitamin D metabolites. nutritionalassessment.org

Dietary Composition: High carbohydrate diets may be associated with lower levels of 25-hydroxyvitamin D, potentially by promoting insulin resistance which can affect vitamin D metabolism. grassrootshealth.net Conversely, low-carbohydrate diets may enhance vitamin D status. grassrootshealth.net

Obesity: Adipose tissue can sequester vitamin D, reducing its bioavailability for metabolic conversion. grassrootshealth.netmedicaljournals.se Obesity is often associated with lower serum concentrations of vitamin D metabolites. medicaljournals.se

| Factor | Influence on Vitamin D Metabolism | Mechanism of Action |

| Insulin, IGF, EGF | Modulates VDR expression. oup.com | Can indirectly affect the transcription of CYP24A1. oup.com |

| Glucocorticoids, Estrogen | Regulates VDR expression. oup.com | Cell-specific effects on vitamin D signaling. oup.com |

| Calcitonin | Upregulates CYP27B1, variable effect on CYP24A1. nih.gov | Direct transcriptional regulation. nih.gov |

| Calcium | Indirectly regulates CYP27B1 and CYP24A1 via PTH. physiology.orgyourhormones.infonih.gov | Low calcium increases PTH, which stimulates CYP27B1 and suppresses CYP24A1. physiology.orgyourhormones.info |

| Phosphate | Low levels stimulate CYP27B1. physiology.orgnih.gov | Direct stimulation of CYP27B1 transcription. physiology.orgnih.gov |

| Magnesium | Cofactor for metabolic enzymes. nutritionalassessment.org | Deficiency can impair enzyme function. nutritionalassessment.org |

| High Carbohydrate Diet | May lower 25(OH)D levels. grassrootshealth.net | Potentially through insulin resistance affecting metabolism. grassrootshealth.net |

| Obesity | Sequesters vitamin D, lowering circulating levels. grassrootshealth.netmedicaljournals.se | Reduced bioavailability for liver and kidney metabolism. grassrootshealth.netmedicaljournals.se |

Molecular Mechanisms of Action and Cellular Biology of 25 Hydroxy 24 Oxocalciol

Interaction with Nuclear Receptors

The biological actions of 25-hydroxy-24-oxocalciol are initiated by its interaction with nuclear receptors, which are ligand-activated transcription factors that regulate the expression of target genes. mdpi.com

Ligand Binding to the Vitamin D Receptor (VDR)

The primary molecular target of this compound is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. evitachem.comnih.gov This binding event is the first and most critical step in the cascade of molecular events that lead to a cellular response. The VDR is found in a wide array of tissues, including bone, intestine, and the parathyroid glands, underscoring the diverse physiological roles of vitamin D metabolites. evitachem.comnih.gov

The binding affinity of various vitamin D metabolites to the VDR can differ significantly. For instance, the hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol), binds to the VDR with very high affinity. mdpi.com While direct binding affinity data for this compound is not as extensively documented as that for calcitriol (B1668218), it is understood to be a ligand for the VDR. The interaction between the ligand and the receptor's ligand-binding pocket (LBP) is stabilized by specific molecular contacts. In the case of calcitriol, hydrogen bonds are formed between the hydroxyl groups of the ligand and specific amino acid residues within the VDR's LBP, such as Ser237, Arg274, Tyr143, Ser278, His305, and His397. biomolther.org It is plausible that this compound engages in a similar, though perhaps less potent, set of interactions.

Conformational Changes and Coactivator Recruitment

Upon ligand binding, the VDR undergoes a significant conformational change. This alteration in the three-dimensional structure of the receptor is crucial for the subsequent steps in its activation pathway. Specifically, the repositioning of a region known as helix 12 (H12) or the activation function-2 (AF-2) domain creates a binding surface for coactivator proteins. embopress.org

These coactivator proteins, such as those of the p160 family, possess LXXLL motifs that recognize and bind to the newly formed surface on the VDR. embopress.org The recruitment of these coactivators is an essential step in the transcriptional activation of target genes, as they often possess enzymatic activities, such as histone acetyltransferase (HAT) activity, which modify chromatin structure to facilitate gene transcription.

Heterodimerization with Retinoid X Receptor (RXR)

To effectively bind to DNA and regulate gene expression, the ligand-bound VDR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). mdpi.comnih.gov This VDR-RXR heterodimer is the primary functional unit that recognizes and binds to specific DNA sequences. mdpi.com The formation of this heterodimer enhances the stability and affinity of the complex for its DNA targets. embopress.org

Studies have shown that both partners in the heterodimer can be occupied by their respective ligands, leading to increased transcriptional activation. nih.gov The interaction between VDR and different RXR isotypes (α, β, and γ) can be specific and influenced by the presence of ligands, which in turn affects the transactivation potential from target gene promoters. nih.gov This suggests a complex interplay of factors that fine-tunes the cellular response to vitamin D metabolites.

Genomic Actions and Gene Regulation

The binding of the this compound-VDR-RXR complex to DNA initiates the genomic actions of the compound, leading to the modulation of gene expression. evitachem.comnih.gov

Modulation of Gene Expression via Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer recognizes and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. nih.govembopress.org VDREs are typically characterized by two direct repeats of a hexanucleotide sequence, often with a three-nucleotide spacer (DR3-type). embopress.org

The binding of the VDR-RXR complex to a VDRE serves as an anchor point for the assembly of a larger transcriptional complex. This complex includes the aforementioned coactivators, as well as other proteins that bridge the gap between the DNA-bound receptor and the basal transcription machinery, including RNA polymerase II. mdpi.com This intricate assembly ultimately leads to either the activation or repression of the transcription of the target gene.

Regulation of Target Genes Involved in Cellular Processes

The transcriptional regulation mediated by this compound and other vitamin D metabolites affects a wide range of genes involved in various cellular processes. A key target gene is CYP24A1, which encodes the 24-hydroxylase enzyme responsible for the catabolism of both 25-hydroxyvitamin D3 and calcitriol. nih.govnih.gov The induction of CYP24A1 expression by vitamin D metabolites represents a negative feedback loop to control the levels of active vitamin D. mdpi.com The promoter of the CYP24A1 gene contains well-characterized VDREs that are responsive to VDR-mediated transactivation. nih.govnih.govnih.gov

Other target genes regulated by the VDR include those involved in bone metabolism, such as osteocalcin (B1147995) and osteopontin. nih.govnih.gov The regulation of these genes is crucial for bone formation and mineralization. nih.gov Furthermore, VDR activation has been shown to influence the expression of genes involved in the immune response, such as CD14 and thrombomodulin (THBD). plos.org In human monocytes, a large number of genes have been identified as primary vitamin D targets, highlighting the broad impact of VDR signaling on cellular function. frontiersin.org

The table below provides a summary of key genes regulated by the Vitamin D Receptor.

| Gene | Encoded Protein | Function | Reference |

| CYP24A1 | 24-hydroxylase | Catabolism of vitamin D metabolites | nih.govnih.gov |

| OC (Osteocalcin) | Osteocalcin | Bone formation and mineralization | nih.govnih.gov |

| SPP1 (Osteopontin) | Osteopontin | Bone metabolism | nih.gov |

| CD14 | CD14 | Co-receptor for toll-like receptors, immune response | plos.org |

| THBD | Thrombomodulin | Anticoagulation, anti-inflammatory effects | plos.org |

| CAMP | Cathelicidin | Antimicrobial peptide | frontiersin.org |

Cellular Uptake and Intracellular Trafficking Mechanisms

The entry of this compound into target cells and its subsequent movement within the cell are critical steps that determine its metabolic fate and biological activity. While specific transport mechanisms for this particular metabolite have not been fully elucidated, they can be inferred from the well-established pathways for other vitamin D compounds and sterols.

Cellular transport mechanisms can be broadly divided into passive and active processes. longdom.orgiosrjournals.org As a relatively small and hydrophobic molecule, this compound may be capable of passive diffusion across the lipid bilayer of the cell membrane, moving down its concentration gradient. nih.gov

However, in the bloodstream, the majority of vitamin D metabolites are not free but are bound to the Vitamin D Binding Protein (DBP) and, to a lesser extent, albumin. mdpi.comnih.gov This binding suggests that a primary route of cellular uptake is likely receptor-mediated endocytosis. The DBP-metabolite complex can be recognized by cell surface receptors, such as megalin (LRP2) and cubilin, which are highly expressed in tissues like the kidney. This interaction triggers the internalization of the complex into the cell.

Once inside the cytoplasm, this compound must be released from DBP to interact with intracellular components. Its subsequent trafficking directs it toward specific organelles for metabolism or action. Key intracellular destinations include:

Mitochondria: This is a primary site for vitamin D metabolism. The enzymes CYP24A1 and CYP27B1, which are known to act on this compound, are located in the inner mitochondrial membrane. genecards.orggenecards.orgwikipedia.org Trafficking to the mitochondria would be necessary for its conversion into downstream metabolites, such as (1S)-1,25-dihydroxy-24-oxocalciol or 23(S),25-dihydroxy-24-oxovitamin D3, or for its degradation. genecards.orguniprot.org

Nucleus: Although considered a catabolite, this compound has been shown to exert some biological activity, which is likely mediated by binding to the nuclear Vitamin D Receptor (VDR). nih.gov Therefore, a portion of the intracellular pool may be trafficked to the nucleus to participate in the regulation of gene expression.

The enzyme CYP24A1 plays a crucial role in inactivating vitamin D metabolites, and its expression is often elevated in certain cancer cells, which affects the intracellular bioavailability of active vitamin D forms. spandidos-publications.comoup.com The metabolism of this compound by CYP24A1 is considered part of the catabolic pathway to inactivate and eliminate vitamin D compounds from the body. nih.govuniprot.org

Table 2: Key Proteins and Mechanisms in the Cellular Transport and Trafficking of Vitamin D Metabolites

| Process | Key Proteins/Mechanisms | Location | Function |

| Serum Transport | Vitamin D Binding Protein (DBP), Albumin | Bloodstream | Solubilize and transport hydrophobic vitamin D metabolites. mdpi.comnih.gov |

| Cellular Uptake | Passive Diffusion | Plasma Membrane | Movement of free metabolite across the lipid bilayer. nih.gov |

| Receptor-Mediated Endocytosis (Megalin, Cubilin) | Plasma Membrane | Internalization of the DBP-metabolite complex. | |

| Intracellular Trafficking & Metabolism | CYP24A1 (24-hydroxylase) | Mitochondria | Catabolism/inactivation of vitamin D metabolites. genecards.orguniprot.org |

| CYP27B1 (1α-hydroxylase) | Mitochondria | Hydroxylation to potentially more active forms. genecards.orgwikipedia.org | |

| Biological Action | Vitamin D Receptor (VDR) | Nucleus, Cell Membrane | Mediation of genomic and potentially non-genomic actions. nih.govfrontiersin.org |

Physiological and Biological Roles of 25 Hydroxy 24 Oxocalciol

Role in Systemic Vitamin D Homeostasis

The generation of 25-hydroxy-24-oxocalciol is a critical step in the catabolic cascade of vitamin D, primarily aimed at preventing vitamin D toxicity and tightly regulating the levels of the active hormone, calcitriol (B1668218). ebi.ac.ukfrontiersin.org This process is chiefly mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. ebi.ac.uknih.govcreative-diagnostics.com

The CYP24A1 enzyme initiates the C24-oxidation pathway, a key route for the inactivation of both calcifediol (B1668214) (25-hydroxyvitamin D₃) and calcitriol. ebi.ac.uknih.gov The expression of CYP24A1 is induced by high levels of calcitriol, creating a negative feedback loop that promotes the breakdown of vitamin D metabolites when they are abundant. nih.govnih.gov Conversely, its expression is suppressed by parathyroid hormone (PTH), which signals a need for more active vitamin D. frontiersin.orgnih.gov

This compound itself is a substrate for further enzymatic action. It can be hydroxylated at the 1α position by the enzyme CYP27B1 to form 1,25-dihydroxy-24-oxocalciol, or it can be further oxidized as part of the degradation pathway leading to the formation of calcitroic acid, a water-soluble end-product that is excreted. nih.govnih.govnih.gov Therefore, the role of this compound in systemic vitamin D homeostasis is primarily that of a catabolic intermediate, ensuring that the potent effects of active vitamin D are appropriately controlled. genecards.org

Table 1: Key Enzymes in the Metabolism of this compound This interactive table summarizes the primary enzymes involved in the formation and further metabolism of this compound.

| Enzyme (Gene) | Action on Vitamin D Metabolites | Role of this compound |

|---|---|---|

| 24-Hydroxylase (CYP24A1) | Catalyzes the 24-hydroxylation of 25-hydroxyvitamin D₃ and 1,25-dihydroxyvitamin D₃. ebi.ac.ukcreative-diagnostics.com | Formation of this compound from 25-hydroxyvitamin D₃. |

| 1α-Hydroxylase (CYP27B1) | Catalyzes the 1α-hydroxylation of 25-hydroxyvitamin D₃ to the active hormone, calcitriol. nih.govfrontiersin.org | Can be hydroxylated by this enzyme to form 1,25-dihydroxy-24-oxocalciol. nih.govfrontiersin.org |

Contribution to Calcium and Phosphate (B84403) Homeostasis

The vitamin D endocrine system is a principal regulator of calcium and phosphate balance. nih.govnih.gov The active hormone, calcitriol, enhances the intestinal absorption and renal reabsorption of these minerals. creative-diagnostics.comnih.gov As a product of the vitamin D inactivation pathway, this compound plays an indirect but crucial role by helping to moderate these effects.

Direct, potent effects on calcium transport are characteristic of calcitriol, which upregulates the expression of calcium channels (like TRPV6) and binding proteins (like calbindin) in the intestine and kidneys. nih.gov While early research indicated that some vitamin D metabolites other than calcitriol might possess biological activity, specific, detailed studies on the direct effects of this compound on intestinal calcium absorption and renal excretion are limited.

Its precursor in the catabolic pathway, 24,25-dihydroxyvitamin D₃, has been studied more extensively, but it is a distinct molecule. The primary function of the pathway that produces this compound is to clear active vitamin D metabolites, thereby downregulating the powerful stimulation of calcium absorption and renal reabsorption. frontiersin.orgcreative-diagnostics.com In conditions of genetic defects in the CYP24A1 gene, the resulting inability to produce metabolites like this compound leads to elevated calcitriol levels and idiopathic infantile hypercalcemia, a condition characterized by excessive intestinal calcium absorption and hypercalciuria (high urinary calcium). genecards.orgmdpi.com This highlights the pathway's importance in preventing calcium overload.

The regulation of phosphate homeostasis is closely linked with that of calcium. Calcitriol stimulates active transcellular phosphate transport in the intestine, an effect largely mediated by the sodium-phosphate cotransporter NaPi-IIb (encoded by the SLC34A2 gene). uzh.ch In the kidneys, the vitamin D system, in concert with PTH and Fibroblast Growth Factor 23 (FGF23), modulates phosphate reabsorption. creative-diagnostics.comnih.gov

There is a lack of direct evidence from research specifically investigating the influence of this compound on phosphate transporters in the intestine or kidneys. Its role is inferred from its position in the catabolic pathway. By contributing to the degradation of calcifediol and calcitriol, the formation of this compound is part of the systemic process that prevents excessive phosphate absorption and helps maintain phosphate balance. creative-diagnostics.com

Influence on Bone Metabolism and Mineralization

Bone remodeling is a continuous process of bone resorption by osteoclasts and bone formation by osteoblasts, which is essential for maintaining skeletal integrity. nih.gov The vitamin D endocrine system exerts complex effects on bone, both indirectly by regulating mineral homeostasis and directly by acting on bone cells. nih.govmdpi.com

Osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells, are key targets of vitamin D action. nih.govclevelandclinic.org Calcitriol is known to influence the expression of numerous osteoblast-related genes, including those for alkaline phosphatase, osteocalcin (B1147995), and RANKL (Receptor Activator of Nuclear Factor-κB Ligand), a critical factor for osteoclast formation. nih.govmdpi.comfrontiersin.org

Specific in vitro studies on the direct effects of this compound on osteoblast and osteoclast function are scarce. Most research on 24-hydroxylated vitamin D metabolites has focused on 24,25-dihydroxyvitamin D₃. Some studies have suggested that 24,25(OH)₂D₃ may have unique, non-classical effects, such as inhibiting the stimulatory effect of PTH on osteoclast formation and working with calcitriol to promote mineralization. nih.govmdpi.com However, these findings cannot be directly attributed to this compound, which has a different chemical structure (a ketone group at C-24 instead of a hydroxyl group). The primary role of its production is understood as part of the mechanism to control the levels of more active vitamin D forms that potently regulate osteoblast and osteoclast activity. frontiersin.org

Table 2: Summary of Vitamin D Metabolite Effects on Bone Cells This interactive table summarizes the known effects of major vitamin D metabolites on bone cells. Data for this compound is largely inferred from its metabolic role.

| Metabolite | Effect on Osteoblasts | Effect on Osteoclasts |

|---|---|---|

| 1,25-dihydroxyvitamin D₃ (Calcitriol) | Regulates differentiation and expression of genes like osteocalcin and RANKL. nih.govmdpi.com | Promotes differentiation and activity, largely via RANKL expression from osteoblasts. nih.gov |

| 24,25-dihydroxyvitamin D₃ | Has direct effects on differentiation, similar to calcitriol in some studies. mdpi.comfrontiersin.org | May inhibit PTH-stimulated osteoclast formation. nih.gov |

| This compound | Direct effects are not well-characterized. Its formation helps regulate the levels of active metabolites that target osteoblasts. | Direct effects are not well-characterized. Its formation is part of a pathway that controls systemic osteoclast regulation by calcitriol. |

The mechanistic role of this compound in bone remodeling is best understood through its place in the CYP24A1 catabolic pathway. This pathway is essential for skeletal health, as demonstrated by Cyp24a1-null mice, which develop intramembranous bone mineralization issues that are not resolved by normalizing serum calcium. frontiersin.org This suggests that the proper catabolism of vitamin D, and thus the production of metabolites like this compound, is necessary for normal bone development and remodeling, beyond simply preventing hypercalcemia. By ensuring the timely inactivation of calcitriol, this pathway prevents the sustained, excessive stimulation of bone resorption that would otherwise compromise skeletal integrity. nih.gov

Immunomodulatory Roles and Mechanisms

The vitamin D system is a significant modulator of both the innate and adaptive immune systems. ingentaconnect.com Many immune cells, including T cells, B cells, macrophages, and dendritic cells, express the vitamin D receptor (VDR) and the enzyme 1α-hydroxylase (CYP27B1), allowing them to both respond to and locally produce active vitamin D metabolites. mdpi.combioscientifica.com This local production suggests a paracrine or autocrine function in regulating immune responses.

In vitro studies have demonstrated that vitamin D metabolites, particularly Calcitriol, exert profound effects on the differentiation and function of various immune cells.

T Lymphocytes: Vitamin D signaling promotes a shift from a pro-inflammatory to a more tolerogenic state. It inhibits the proliferation and cytokine production of T-helper 1 (Th1) cells, which are responsible for producing inflammatory cytokines like interferon-gamma (IFN-γ). uniprot.orgebi.ac.uk Furthermore, it curtails the development of inflammatory Th17 cells while promoting the induction of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance. uniprot.orgnih.govfrontiersin.org

B Lymphocytes: Once activated, B cells can increase their expression of the VDR. ingentaconnect.com The active form of vitamin D, 1,25(OH)₂D₃, has been shown to induce apoptosis in B cells, inhibit the formation of memory B cells, and prevent their differentiation into immunoglobulin-producing plasma cells. ingentaconnect.com

Monocytes and Macrophages: Vitamin D enhances the antimicrobial activity of the innate immune system by increasing the phagocytic response and the production of antimicrobial peptides, such as cathelicidin, in monocytes and macrophages. ingentaconnect.commdpi.com Studies have shown that both 25-hydroxyvitamin D₃ and 1,25-dihydroxyvitamin D₃ can significantly inhibit the expression of the pro-inflammatory cytokine TNF-α in human macrophages. uniprot.org

Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that initiate T cell responses. Vitamin D metabolites can modulate DC maturation and function, leading to a more tolerogenic phenotype characterized by reduced expression of co-stimulatory molecules (like CD40, CD80, and CD86) and decreased production of IL-12, a cytokine that promotes Th1 responses. nih.gov

Table 1: In Vitro Effects of Vitamin D Metabolites on Immune Cells

| Immune Cell Type | Effect of Vitamin D Metabolites (primarily 1,25(OH)₂D₃) | Key Research Findings |

|---|---|---|

| T Cells (Th1) | Inhibition of proliferation and pro-inflammatory cytokine (IFN-γ) production. | Suppresses the induction of Th1-cell cytokines. uniprot.orgnih.gov |

| T Cells (Th17) | Inhibition of differentiation and IL-17 production. | In vitro treatment with 1,25(OH)₂D₃ inhibits the generation of IL-17-secreting cells. nih.gov |

| T Cells (Treg) | Promotion of differentiation and function. | Promotes the development of regulatory T cells. uniprot.orgfrontiersin.org |

| B Cells | Inhibition of differentiation into plasma cells and memory cell formation; induction of apoptosis. | Induces apoptosis and prevents differentiation to immunoglobulin-producing plasma cells. ingentaconnect.com |

| Macrophages | Enhanced antimicrobial activity; decreased production of pro-inflammatory cytokines (e.g., TNF-α). | Inhibited TNF-α expression in both LPS-stimulated and unstimulated macrophages. uniprot.org |

| Dendritic Cells | Inhibition of maturation; promotion of a tolerogenic phenotype. | Negatively regulates differentiation, maturation, and immunostimulatory capacity. nih.gov |

The anti-inflammatory effects of vitamin D are mediated through several molecular pathways. A primary mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. uniprot.orgwikipedia.org By binding to the VDR, vitamin D metabolites can interfere with NF-κB activation, thereby reducing the production of numerous pro-inflammatory cytokines, including TNF-α and IL-6. wikipedia.orgnih.gov

Additionally, vitamin D signaling can suppress other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. uniprot.orgwikipedia.org Conversely, it promotes the synthesis of anti-inflammatory cytokines like IL-10, which plays a role in immune suppression and tolerance. nih.gov

Other Emerging Biological Activities

Beyond its well-established roles in calcium metabolism and immunology, the vitamin D system is implicated in other fundamental cellular processes.

A significant body of research points to the anti-proliferative and pro-differentiation effects of vitamin D metabolites in various cell types, a role that has drawn considerable interest in cancer research. mdpi.comnih.gov

Induction of Cellular Differentiation: Vitamin D metabolites can promote the differentiation of both normal and malignant cells. For instance, they can induce human marrow stromal cells (hMSCs) to differentiate into osteoblasts, a process essential for bone formation. nih.govnih.gov In cancer cells, such as myeloid leukemia or colon carcinoma cells, 1,25(OH)₂D₃ can induce a more mature, differentiated phenotype, which is typically associated with reduced malignancy. mdpi.com

Table 2: Effects of Vitamin D Metabolites on Cellular Proliferation and Differentiation

| Cell Type | Effect of Vitamin D Metabolites | Key Research Findings |

|---|---|---|

| Cancer Cells (e.g., Melanoma, Colon, Breast) | Inhibition of proliferation, induction of differentiation and apoptosis. | 1,25(OH)₂D₃ inhibits cancer cell proliferation and can induce a more differentiated phenotype. mdpi.commdpi.com |

| Human Mesenchymal Stem Cells (hMSCs) | Inhibition of proliferation and promotion of osteogenic (bone) differentiation. | Both 25(OH)D₃ and 1,25(OH)₂D₃ can induce osteogenic differentiation. nih.govnih.gov |

| Keratinocytes | Regulation of proliferation and differentiation for skin barrier formation. | The autocrine action of 1,25(OH)₂D has a role in cellular proliferation and differentiation. mdpi.com |

| Myeloid Leukemia Cells | Induction of differentiation towards a more mature macrophage-like phenotype. | 1,25(OH)₂D₃ was shown to induce differentiation of mouse myeloid leukemic cells. mdpi.com |

The vitamin D metabolic pathway is a critical component of the endocrine system, most notably in the regulation of calcium and phosphate homeostasis. This regulation is managed through a series of tightly controlled feedback loops. nih.govnih.govgertitashkomd.com

The primary feedback loop involves the kidneys, parathyroid glands, and bone. nih.govbetterhealth.vic.gov.au Low serum calcium stimulates the parathyroid gland to release parathyroid hormone (PTH). PTH, in turn, acts on the kidney to increase the activity of the CYP27B1 enzyme, which converts 25-hydroxyvitamin D to the active hormone 1,25-dihydroxyvitamin D (Calcitriol). bioscientifica.comnih.gov Calcitriol then acts to increase calcium absorption from the intestine and mobilize calcium from bone, raising serum calcium levels. As serum calcium and Calcitriol levels rise, they create a negative feedback signal, suppressing PTH secretion and stimulating the expression of the catabolic enzyme CYP24A1. bioscientifica.comnih.gov CYP24A1 hydroxylates both Calcifediol and Calcitriol, initiating their degradation into inactive forms, including the pathway that produces this compound, thus closing the loop. nih.gov

Emerging research also suggests interactions with other endocrine systems. For instance, vitamin D may influence insulin (B600854) secretion and has been linked to bile acid metabolism through the activation of the VDR. ingentaconnect.commdpi.com

Analytical Methodologies for Research on 25 Hydroxy 24 Oxocalciol

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and critical step in the analysis of 25-hydroxy-24-oxocalciol from biological samples like plasma, serum, or tissues is the efficient extraction of the analyte from the complex matrix. d-nb.infonih.gov This process aims to isolate the vitamin D metabolites, including this compound, while removing interfering substances such as proteins and lipids that can affect the accuracy of subsequent analyses. d-nb.info

Commonly employed techniques include:

Protein Precipitation: This method uses organic solvents like acetonitrile (B52724) or methanol (B129727), or salts such as zinc sulfate, to denature and precipitate proteins. d-nb.infooatext.com The supernatant, containing the analyte of interest, is then collected for further processing. oatext.com

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases. oatext.comamericanpharmaceuticalreview.com For vitamin D metabolites, a common approach involves an initial protein precipitation followed by extraction with a nonpolar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate. d-nb.infooatext.com This partitions the lipophilic vitamin D metabolites into the organic layer, leaving polar interferences in the aqueous layer. d-nb.infooatext.com Multiple extraction steps are often performed to maximize recovery. d-nb.info

Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up method that utilizes a solid sorbent to bind either the analyte or the interfering components. americanpharmaceuticalreview.commdpi.com For vitamin D metabolites, reversed-phase sorbents like C18 are frequently used. d-nb.infomdpi.com The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the purified analyte is then eluted with an appropriate solvent. d-nb.infomdpi.com

The choice of extraction method depends on the biological matrix, the required sensitivity, and the analytical platform being used. For instance, a study analyzing various vitamin D analogues in milk samples employed protein precipitation with acetonitrile followed by centrifugation. mdpi.com Another protocol for aqueous and vitreous humour involved multiple LLE steps with n-hexane. d-nb.info The development of reliable and efficient sample preparation protocols is paramount for removing potential interferences and selectively extracting the targeted metabolites. d-nb.infonih.gov

Table 1: Overview of Sample Preparation Techniques for Vitamin D Metabolites

| Technique | Principle | Common Reagents | Application Example | Reference(s) |

|---|---|---|---|---|

| Protein Precipitation | Denaturation and removal of proteins from the sample matrix. | Acetonitrile, Methanol, Zinc Sulfate | Pre-treatment of serum or plasma before LLE or SPE. | d-nb.infooatext.com |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Hexane, Ethyl acetate, Methyl tertiary butyl ether | Extraction of vitamin D metabolites from deproteinized serum. | d-nb.infooatext.comnih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of analyte or interferences on a solid sorbent. | C18, Silica | Purification of extracts before chromatographic analysis. | d-nb.infomdpi.com |

Chromatographic Separation Techniques

Chromatography is an essential step to separate this compound from other closely related vitamin D metabolites and isomers, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of vitamin D metabolites. who.intresearchgate.netnih.govnih.gov It offers the ability to separate different forms of vitamin D, which is crucial due to the presence of numerous structurally similar compounds in biological samples. researchgate.netnih.gov Both normal-phase and reversed-phase HPLC have been utilized. researchgate.net Reversed-phase HPLC, often using a C18 column, is commonly preferred for its compatibility with mass spectrometry. oatext.comresearchgate.net

The mobile phase composition, typically a mixture of organic solvents like methanol and acetonitrile with water, is optimized to achieve the best separation of the various metabolites. oatext.com UV detection at around 265 nm is a common method for detection with HPLC, as vitamin D metabolites exhibit a characteristic UV absorbance. oatext.comwho.int HPLC methods have been developed to be robust and suitable for routine clinical laboratory practice, enabling the reliable quantification of vitamin D metabolites. oatext.com However, for complex samples or when high sensitivity is required, HPLC alone may not be sufficient to resolve all interferences. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. nih.govwaters.com This enhanced separation capability is particularly advantageous for resolving the complex mixture of vitamin D metabolites and their isomers, including the C3-epimers which can interfere with accurate quantification. nih.gov

A UPLC-based method coupled with mass spectrometry allows for the simultaneous measurement of multiple vitamin D metabolites, including 25-hydroxyvitamin D3, 25-hydroxyvitamin D2, and 24,25-dihydroxyvitamin D3, in a single run from a small sample volume. waters.com The increased resolution and speed of UPLC make it a powerful tool for high-throughput analysis in clinical research and diagnostic settings. nih.govbham.ac.uk

Mass Spectrometry for Quantification and Identification

Mass spectrometry (MS) has become the definitive technique for the analysis of vitamin D metabolites due to its high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the "gold standard" for the measurement of vitamin D metabolites, including this compound. nih.govnih.govresearchgate.net This technique combines the superior separation power of liquid chromatography (either HPLC or UPLC) with the highly sensitive and selective detection capabilities of tandem mass spectrometry. who.intnih.govnih.gov

LC-MS/MS offers significant advantages over other methods like immunoassays, as it can differentiate between various vitamin D metabolites and their isomers, such as 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and their epimers, which is crucial for accurate assessment. nih.govnih.govbham.ac.uk The use of deuterated internal standards in LC-MS/MS methods allows for precise and accurate quantification by correcting for any analyte loss during sample preparation and analysis. waters.com The high specificity of LC-MS/MS is achieved through the selection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for each analyte. waters.combham.ac.uk

Recent advancements have also seen the application of high-resolution mass spectrometry (HR-MS) for the quantification of vitamin D metabolites, offering even greater specificity. nih.gov

The quantification of this compound and other vitamin D metabolites by LC-MS/MS involves several key steps. After extraction and chromatographic separation, the analytes are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.gov Derivatization, for instance with reagents like DMEQ-TAD, can be employed to enhance ionization efficiency and thus sensitivity. nih.govwaters.com

The mass spectrometer is operated in MRM mode, where a specific precursor ion for each metabolite is selected and fragmented, and a resulting product ion is monitored for quantification. waters.combham.ac.uk For example, in the analysis of related vitamin D metabolites, specific mass transitions are used to identify and quantify each compound. bham.ac.uk The concentration of the analyte in the sample is determined by comparing its peak area to that of a known concentration of an internal standard. waters.com

This approach allows for the development of highly sensitive and robust assays with low limits of quantification (LLOQ), enabling the measurement of these metabolites even at low physiological concentrations. nih.govnih.gov For instance, a validated LC-MS/MS method for 24(S)-hydroxycholesterol, another hydroxylated sterol, achieved an LLOQ of 0.025 ng/ml in cerebrospinal fluid. nih.gov The ability to simultaneously quantify multiple metabolites, such as 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D, is a significant advantage of modern LC-MS/MS methods. nih.govwaters.com

Table 2: Performance Characteristics of an Exemplary UPLC-MS/MS Method for Vitamin D Metabolites

| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Mean Within-Run CV (%) | Mean Between-Run CV (%) | Reference(s) |

|---|---|---|---|---|---|

| 25(OH)D₃ | 3.8 - 148 | ~0.1-0.2 | 3-4 | 4-7 | waters.com |

| 25(OH)D₂ | 4.9 - 120 | ~0.1-0.2 | 3-4 | 4-7 | waters.com |

| 24,25(OH)₂D₃ | 0.4 - 11.6 | ~0.1-0.2 | 3-4 | 4-7 | waters.com |

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (ID-MS) stands as a primary and highly accurate method for the quantification of various molecules, including vitamin D metabolites. europa.eu This technique is considered a gold standard in analytical chemistry due to its ability to provide highly accurate and precise results by mitigating many potential sources of bias that can affect other methods. europa.euamegroups.org The core principle of ID-MS involves the addition of a known amount of a stable, isotopically labeled version of the analyte—in this case, an analog of this compound—to the sample. This labeled compound serves as an internal standard.

During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the unlabeled (endogenous) analyte to the labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy. acs.orgnist.gov This approach effectively corrects for variations in sample extraction, derivatization, and ionization efficiency during the analytical process. amegroups.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for ID-MS analysis of vitamin D metabolites. amegroups.org This technique offers the advantage of separating different metabolites chromatographically before they are detected by the mass spectrometer, which is crucial for distinguishing between structurally similar compounds. amegroups.orgacs.org For instance, the chromatographic separation of isomers like 24S-hydroxycholesterol and 25-hydroxycholesterol (B127956) is critical as mass spectrometry alone cannot fully differentiate them. nih.gov

The development of reference measurement procedures (RMPs) based on ID-LC-MS/MS by institutions like the National Institute of Standards and Technology (NIST) has been instrumental in the standardization of vitamin D metabolite measurements. amegroups.org These RMPs provide a benchmark for accuracy against which other analytical methods can be compared. amegroups.orgnih.gov

Challenges and Standardization in Analytical Research

The accurate measurement of vitamin D metabolites, including catabolites like this compound, is fraught with analytical challenges. d-nb.info These difficulties stem from the lipophilic nature of the compounds, their tight binding to the vitamin D-binding protein (VDBP), and the presence of multiple, structurally similar metabolites in circulation. d-nb.infonih.gov

Inter-assay Variability and Accuracy

Significant variability exists between different analytical methods and even between laboratories using the same method for measuring vitamin D metabolites. iiarjournals.orgnih.gov Inter-laboratory comparison studies have consistently demonstrated large variations in reported concentrations of 25-hydroxyvitamin D (25(OH)D), a precursor in the pathway leading to this compound. nist.govnih.gov This inter-assay variability can be as high as 15-20% between different quantification methods and can exceed 100% in external quality assurance programs for some LC-MS/MS methods. amegroups.orgiiarjournals.org

Several factors contribute to this variability:

Method-related differences: Automated immunoassays, while high-throughput, can be prone to non-specific interference and may not equally detect different vitamin D metabolites. nih.govviamedica.plnih.gov For example, some immunoassays show cross-reactivity with other metabolites like 24R,25(OH)₂D₃, leading to inaccurate results. nist.gov

Matrix effects: The sample matrix, which includes lipids and proteins like VDBP, can interfere with the assay, particularly in direct immunoassays that omit a solvent extraction step. nih.govnih.govnih.gov

Lack of standardization: Historically, the lack of standardized reference materials and methods has been a major impediment to achieving comparable results across different laboratories and studies. amegroups.orgnih.gov

The Vitamin D Standardization Program (VDSP) was established to address these issues by promoting the use of standardized laboratory measurements traceable to reference measurement procedures developed by NIST and other reference laboratories. nih.govnist.gov

Reference Materials and Quality Control

The availability of certified reference materials (CRMs) is crucial for ensuring the accuracy and comparability of analytical measurements. researchgate.net The National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health's Office of Dietary Supplements (NIH-ODS), has developed several Standard Reference Materials (SRMs) for vitamin D metabolites in human serum, such as SRM 972, SRM 972a, SRM 2969, and SRM 2970. acs.orgacs.orgnist.govnist.gov

These SRMs consist of serum pools with certified concentrations of various vitamin D metabolites, including 25(OH)D₂, 25(OH)D₃, 3-epi-25(OH)D₃, and 24R,25(OH)₂D₃. nist.govacs.org They are intended for use in validating the accuracy of analytical methods and for assigning values to in-house quality control materials. nist.govnist.gov The development of these SRMs, with values assigned using highly accurate ID-LC-MS/MS reference measurement procedures, has been a significant step towards the standardization of vitamin D metabolite analysis. acs.orgnih.gov

External Quality Assessment (EQA) schemes, such as the Vitamin D External Quality Assessment Scheme (DEQAS), play a vital role in monitoring the performance of laboratories and highlighting method-related discrepancies. nih.govnih.gov Participation in such programs allows laboratories to assess the accuracy of their measurements against reference values and identify areas for improvement. nih.gov

Table of NIST Standard Reference Materials for Vitamin D Metabolites:

| SRM Number | Description | Certified Analytes |

| SRM 972a | Vitamin D Metabolites in Frozen Human Serum | 25(OH)D₂, 25(OH)D₃, 3-epi-25(OH)D₃, 24R,25(OH)₂D₃ nist.gov |

| SRM 2969 | Vitamin D Metabolites in Frozen Human Serum (Total 25-Hydroxyvitamin D Low Level) | 25(OH)D₂, 25(OH)D₃, Total 25(OH)D nist.gov |

| SRM 2970 | Vitamin D Metabolites in Frozen Human Serum (25-Hydroxyvitamin D2 High Level) | 25(OH)D₂, 25(OH)D₃, Total 25(OH)D nist.gov |

| SRM 2972a | 25-Hydroxyvitamin D Calibration Solutions | 25(OH)D₂, 25(OH)D₃, 3-epi-25(OH)D₃ nist.gov |

Application of Analytical Methods in Preclinical Models

Preclinical animal models are essential for investigating the metabolism and physiological roles of vitamin D and its catabolites, including this compound. The analytical methods used in these studies are often similar to those employed in human research, with LC-MS/MS being a preferred technique due to its specificity and sensitivity. nih.gov

In preclinical research, these analytical methods are used to:

Identify and quantify metabolites: In vitro assays using kidney homogenates from animal models, such as rats, have been instrumental in identifying metabolites produced by enzymes like 25-hydroxyvitamin D₃ 1α- and 24R-hydroxylases. nih.gov The resulting products are typically isolated and identified using techniques like high-performance liquid chromatography (HPLC), ultraviolet absorption spectrometry, and mass spectrometry. nih.gov

Investigate metabolic pathways: By measuring the levels of different vitamin D metabolites in animal models under various physiological conditions (e.g., vitamin D deficiency, thyroparathyroidectomy), researchers can elucidate the regulation of metabolic pathways. nih.gov

Assess the impact of genetic modifications: Animal models with specific gene mutations, such as those affecting the CYP24A1 gene, are crucial for understanding the function of enzymes involved in vitamin D catabolism. nih.gov Accurate measurement of metabolites in these models is key to understanding the consequences of such mutations.

The challenges of assay variability and the need for standardization are also relevant in the context of preclinical research to ensure that findings are reliable and comparable across different studies. frontiersin.org

Advanced Research Perspectives and Future Directions in 25 Hydroxy 24 Oxocalciol Studies

Investigation of Novel Enzymatic Pathways and Metabolites

The metabolism of vitamin D is a complex network of hydroxylation and oxidation reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. While the conversion of 25-hydroxyvitamin D [25(OH)D] to the active hormone 1,25-dihydroxyvitamin D [1,25(OH)2D] by CYP27B1 and the initiation of catabolism by CYP24A1 are well-established, recent research has uncovered a broader array of metabolic pathways and novel metabolites.

The primary enzyme responsible for the catabolism of both 25(OH)D and 1,25(OH)2D is the mitochondrial enzyme CYP24A1. nih.gov This enzyme initiates a cascade of reactions, with the C24-oxidation pathway being a key route. This pathway leads to the formation of 24,25-dihydroxyvitamin D [24,25(OH)2D] from 25(OH)D, and subsequently, through further oxidation, to 25-hydroxy-24-oxocalciol. genecards.org In addition to the C24-oxidation pathway, CYP24A1 also catalyzes a C23-oxidation pathway, which generates other metabolites and ultimately leads to the production of the biologically active 1,25-26,23-lactone. oup.com

Recent studies have also identified alternative, or "non-canonical," pathways for vitamin D activation. The enzyme CYP11A1, traditionally known for its role in steroidogenesis, can hydroxylate vitamin D3 at various positions, leading to a range of novel metabolites. mdpi.com Furthermore, enzymes like CYP3A4, a major drug-metabolizing enzyme, have been shown to have 25-hydroxylase activity and can metabolize vitamin D metabolites, contributing to their catabolism, particularly in the liver and intestines. oup.come-enm.org The interplay between these different enzymatic pathways highlights the complexity of vitamin D metabolism and the potential for the generation of a diverse array of metabolites with as-yet-uncharacterized biological functions.

Phagocytic cells, such as neutrophils and macrophages, have also been shown to metabolize 25(OH)D3 in vitro, producing several metabolites, including one identified as putative 24,25(OH)2D3 and other novel compounds. nih.gov This suggests that local vitamin D metabolism within immune cells may play a role in modulating immune responses. The continued exploration of these novel pathways and the identification of new metabolites, including those downstream of this compound, are crucial for a comprehensive understanding of vitamin D's physiological roles.

Structural Biology and Enzyme Kinetics of Metabolizing Enzymes

A deep understanding of the enzymes that metabolize this compound and its precursors is fundamental to elucidating their physiological roles. This involves studying their three-dimensional structures and their kinetic properties.

Crystal Structure Analysis of CYP24A1 and VDR-Ligand Complexes

The determination of the crystal structure of rat mitochondrial CYP24A1 has provided significant insights into its function. nih.govphysiology.org The structure reveals an open cleft leading to the active site heme group, which is likely the access path for substrates. nih.gov This structural information provides a template for understanding how vitamin D metabolites, including the precursors to this compound, bind to the enzyme. nih.gov While a human CYP24A1 crystal structure is not yet available, the rat structure serves as a valuable model for molecular docking studies of various vitamin D analogs and inhibitors. mdpi.comnih.gov

Similarly, crystal structures of the vitamin D receptor (VDR) ligand-binding domain (LBD) in complex with its natural ligand, 1,25(OH)2D3, and various synthetic analogs have been resolved. nih.govbiomolther.org These structures reveal the active conformation of the bound ligand and the key amino acid residues involved in ligand recognition and binding. nih.govbiomolther.org Although a crystal structure of the VDR in complex with this compound has not been reported, these existing structures provide a framework for computational modeling to predict its binding affinity and potential effects on VDR activation. The analysis of VDR-ligand complexes highlights the importance of specific hydrogen bonds and hydrophobic interactions in determining ligand potency and receptor activation. biomolther.org

Table 1: Key PDB Entries for VDR-Ligand Complex Crystal Structures

| PDB ID | Description | Resolution (Å) |

|---|---|---|

| 2HAS | Crystal structure of VDR LBD in complex with 2alpha-(1-propoxy) calcitriol (B1668218). rcsb.org | Not specified |

| 5XPO | Crystal structure of VDR-LBD complexed with 25-(hydroxyphenyl)-2-methylidene-19,26,27-trinor-25-oxo-1-hydroxyvitamin D3. rcsb.org | 2.28 |

Characterization of Enzyme Substrate Specificity

The enzymes involved in vitamin D metabolism exhibit distinct substrate specificities. CYP24A1, the key enzyme in the C24-oxidation pathway, metabolizes both 25(OH)D and 1,25(OH)2D. nih.gov Kinetic studies have shown that 1,25(OH)2D is the preferred substrate for CYP24A1 compared to 25(OH)D. nih.gov The enzyme also displays broad specificity for various vitamin D analogs, although some structural modifications can significantly alter their metabolism. nih.gov

CYP27B1, the enzyme that produces the active form of vitamin D, can also act on other substrates. It is capable of oxidizing ercalcidiol (25-OH D2) to ercalcitriol (B1671611) and secalciferol (B192353) to calcitetrol. wikipedia.org Notably, it can also convert this compound to (1S)-1,25-dihydroxy-24-oxocalciol. wikipedia.orguniprot.org

The substrate specificity of other enzymes, such as CYP2R1 and CYP27A1, which are involved in the initial 25-hydroxylation of vitamin D, also varies. nih.gov For instance, vitamin D2 is a poorer substrate for CYP27A1 than vitamin D3, but both are equivalent substrates for CYP2R1. nih.gov The major drug-metabolizing enzyme, CYP3A4, also exhibits 25-hydroxylase activity and can metabolize vitamin D, though it shows a preference for 1α-hydroxylated forms. nih.gove-enm.org

Table 2: Kinetic Parameters of Human CYP24A1 for Vitamin D Metabolites

| Substrate | Km (μM) | Vmax (nmol/min/nmol P450) |

|---|---|---|

| Calcitriol | 0.072 | Not specified |

| Calcidiol | 0.16 | Not specified |

| 1,24,25-trihydroxyvitamin D3 | 15 (mmol·mol phospholipid⁻¹) | 34 (min⁻¹) |

| 24-oxo-1,23,25-trihydroxyvitamin D3 | 0.34 (mmol·mol phospholipid⁻¹) | Not specified |

Note: Kinetic parameters can vary depending on the experimental system used (e.g., reconstituted systems, whole cells). Data from multiple sources. nih.govnih.govuniprot.org

Genetic and Epigenetic Regulation of this compound Metabolism

The levels of this compound and other vitamin D metabolites are not only determined by enzymatic activities but are also influenced by genetic and epigenetic factors that regulate the expression of the metabolizing enzymes.

Polymorphisms in Metabolizing Enzymes (e.g., CYP24A1, CYP27B1)

Genetic variations, such as single nucleotide polymorphisms (SNPs), in the genes encoding vitamin D metabolizing enzymes can significantly impact their function and, consequently, the levels of vitamin D metabolites. mdpi.com

Polymorphisms in the CYP24A1 gene have been associated with altered vitamin D catabolism. aacrjournals.org For example, the rs2296241 and rs2248359 variants have been linked to reduced serum vitamin D levels. mdpi.comjmir.org Some CYP24A1 SNPs have been shown to result in reduced enzyme activity, which could lead to higher concentrations of 1,25(OH)2D at the tissue level. aacrjournals.org The L409S mutation in CYP24A1, for instance, exhibits markedly lower activity compared to the wild-type enzyme. nih.govaacrjournals.org

Similarly, polymorphisms in the CYP27B1 gene, which encodes the enzyme responsible for synthesizing the active form of vitamin D, have been linked to variations in vitamin D levels and susceptibility to certain diseases. mdpi.com The rs10877012 polymorphism, for example, has been associated with lower serum 25(OH)D levels in some populations. mdpi.com In patients with cardiovascular disease, the TT genotype of this polymorphism was associated with lower concentrations of 1,25(OH)2D3, suggesting reduced CYP27B1 activity. mdpi.com Associations between CYP27B1 polymorphisms and autoimmune diseases like type 1 diabetes have also been reported. diabetesjournals.orgnih.gov

Table 3: Selected Polymorphisms in Vitamin D Metabolizing Enzymes and Their Associations

| Gene | Polymorphism | Associated Phenotype/Disease |

|---|---|---|

| CYP24A1 | rs2296241 | Reduced serum vitamin D levels, altered risk for certain cancers. mdpi.comjmir.orgnih.gov |

| CYP24A1 | rs2248359 | Reduced serum vitamin D levels. mdpi.comjmir.org |

| CYP27B1 | rs10877012 | Lower serum 25(OH)D levels, increased risk for type 1 diabetes. mdpi.comdiabetesjournals.org |

Development of Advanced Research Tools and Probes

Progress in understanding the biological relevance of this compound is intrinsically linked to the development of sophisticated analytical tools. The ability to accurately measure and track this and other vitamin D metabolites in biological samples is fundamental.

Key Developments:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantification of vitamin D metabolites. evitachem.com Its high specificity and sensitivity allow for the simultaneous measurement of multiple forms of vitamin D, including this compound, providing a detailed snapshot of the vitamin D metabolome.

Chemical Synthesis: The total chemical synthesis of this compound and its stereoisomers is critical. nih.gov These synthetic standards are indispensable for calibrating analytical instruments, confirming the identity of the natural metabolite, and for use in biological assays to probe its function. nih.gov

Immunoassays: While LC-MS/MS is superior in specificity, ongoing development of highly specific monoclonal antibodies for immunoassays could provide a more accessible and high-throughput method for clinical and research screening.

Labeled Compounds: The synthesis of isotopically labeled versions of this compound (e.g., with ³H or ¹³C) is essential for metabolic tracing studies. These probes allow researchers to follow the conversion of precursor molecules into this compound and its subsequent metabolic fate in vivo and in vitro. nih.gov

Table 1: Analytical Tools for this compound Research

| Tool | Application | Advantages |

|---|---|---|

| LC-MS/MS | Precise quantification in biological fluids | High specificity and sensitivity; can measure multiple metabolites simultaneously. |

| Chemical Synthesis | Production of pure standards | Enables accurate calibration and biological testing. nih.gov |

| Monoclonal Antibodies | Development of immunoassays | Potential for high-throughput screening. |

| Isotopically Labeled Probes | Metabolic pathway analysis | Allows for tracing the fate of the compound in biological systems. nih.gov |

Systems Biology Approaches to Understanding Vitamin D Metabolome Dynamics

A systems biology approach moves beyond studying single metabolites in isolation to understanding the entire network of interactions that govern the vitamin D metabolome. This holistic view is essential for contextualizing the role of this compound.

The vitamin D metabolic pathway is a complex, tightly regulated system involving multiple enzymes and feedback loops. Key enzymes like CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase) are central to this network. creative-diagnostics.comuniprot.org CYP27B1 converts calcidiol to the active hormone calcitriol, while CYP24A1 initiates the catabolic cascade that deactivates both calcidiol and calcitriol, leading to the formation of metabolites like 24,25-dihydroxyvitamin D₃ and eventually this compound. creative-diagnostics.comuniprot.org

A systems approach involves:

Metabolomic Profiling: Using high-resolution mass spectrometry to measure a wide array of vitamin D metabolites simultaneously under different physiological or pathological conditions.